molecular formula C12H10N4 B3054248 2-Phenylimidazo[1,2-A]pyrimidin-7-amine CAS No. 591227-12-2

2-Phenylimidazo[1,2-A]pyrimidin-7-amine

Cat. No.: B3054248
CAS No.: 591227-12-2
M. Wt: 210.23
InChI Key: HFVSHOVBIODWDY-UHFFFAOYSA-N
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Description

2-Phenylimidazo[1,2-A]pyrimidin-7-amine is a chemical compound with the molecular formula C12H10N4 and a molecular weight of 210.24 . It is a white to yellow solid and is used as a research compound.


Synthesis Analysis

The synthesis of this compound involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . A specific synthesis method involves the reaction of bromoacetophenone with 2,4-diaminopyrimidine in acetone, followed by filtration, washing, and drying .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10N4/c13-11-6-7-16-8-10 (14-12 (16)15-11)9-4-2-1-3-5-9/h1-8H, (H2,13,14,15) and the InChI key is HFVSHOVBIODWDY-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound has been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) through a Michael addition-type reaction . It has also been reported that adding an SO2Me pharmacophore at the para position of the C-2 phenyl ring enhances COX-2 potency and selectivity .


Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 210.24 .

Scientific Research Applications

  • Carcinogenicity in Cooked Food : A compound closely related to 2-Phenylimidazo[1,2-a]pyrimidin-7-amine, 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), found in cooked meat and fish, was observed to induce colon and mammary carcinomas in rats. This suggests a potential link to colon and breast malignancies in humans (Ito et al., 1991).

  • Synthesis and Biological Activity : Another study synthesized 7-(1H-benzimidazol-2-yl)-5-(substituted phenyl) pyrido (2, 3-d) pyrimidin-4- amine, a derivative of this compound. These compounds exhibited mild to moderate antibacterial and antioxidant activity (Maheswaran et al., 2012).

  • Importance in Medicinal Chemistry : The significance of Pyrido[1,2-a]benzimidazoles, related to the chemical structure , in medicinal chemistry for properties like solubility and DNA intercalation, is highlighted. For example, the antibiotic Rifaximin contains this heteroaromatic core (Masters et al., 2011).

  • Anti-Cancer and Antioxidant Activities : A study synthesized derivatives of this compound, evaluating them for anti-oxidant activity and cytotoxic activity against breast cancer, demonstrating potential in cancer treatment (Rehan et al., 2021).

  • Anti-Mycobacterial Activity : Pyrazolo[1,5-a]pyrimidin-7-amines, structurally related to this compound, have been found as potent inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of Mycobacterium tuberculosis (Sutherland et al., 2022).

  • Metabolism by Human Intestinal Microbiota : The metabolism of PhIP, a compound similar to this compound, by human intestinal bacteria indicates a role in the activation or detoxification of dietary carcinogens (Vanhaecke et al., 2006).

Safety and Hazards

The safety information available indicates that 2-Phenylimidazo[1,2-A]pyrimidin-7-amine has a hazard statement of H302 and precautionary statements of P280;P305+P351+P338 . It is recommended to be stored at a temperature between 2-8°C .

Future Directions

While specific future directions for 2-Phenylimidazo[1,2-A]pyrimidin-7-amine are not mentioned in the search results, it is suggested that this compound has potential applications in medicinal chemistry, particularly in the development of new chemosynthetic strategies and drug development .

Properties

IUPAC Name

2-phenylimidazo[1,2-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-11-6-7-16-8-10(14-12(16)15-11)9-4-2-1-3-5-9/h1-8H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVSHOVBIODWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CC(=NC3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678909
Record name 2-Phenylimidazo[1,2-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591227-12-2
Record name 2-Phenylimidazo[1,2-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromoacetophenone (2.71 g, 14 mmol) was added to a solution of 2,4-diaminopyrimidine (1.00 g, 9 mmol) in acetone (40 ml), and the mixture was heated to reflux for 5 h. The cooled suspension was filtered, the precipitate was washed (acetone), and then stirred for 15 min in a mixture of 10 ml water and 15 ml NH4OH (25%). The suspension was filtered, washed (water), and dried under vacuum. The crude product (1.9 g, quant.) was used in the next step without further purification.
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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